3-(11-Boc-amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester
Description
Properties
IUPAC Name |
methyl 3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO8/c1-21(2,3)30-20(24)22-8-9-26-10-11-27-12-13-28-14-15-29-18-7-5-6-17(16-18)19(23)25-4/h5-7,16H,8-15H2,1-4H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKVHJVCFZYPLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOC1=CC=CC(=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701132794 | |
| Record name | 1,1-Dimethylethyl 13-[3-(methoxycarbonyl)phenoxy]-5,8,11-trioxa-2-azatridecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701132794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-20-6 | |
| Record name | 1,1-Dimethylethyl 13-[3-(methoxycarbonyl)phenoxy]-5,8,11-trioxa-2-azatridecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 13-[3-(methoxycarbonyl)phenoxy]-5,8,11-trioxa-2-azatridecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701132794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Williamson Ether Synthesis
The PEG-amine backbone is constructed using sequential alkylation:
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Starting Material : Ethanolamine (HO-CH₂CH₂-NH₂).
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Boc Protection : React ethanolamine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst. Yields Boc-NH-CH₂CH₂-OH.
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Etherification :
Table 1: Reaction Conditions for Etherification
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Tosylation | TsCl, Pyridine | DCM | 0°C → RT | 85–90 |
| Displacement | Ethylene glycol, NaH | THF | 60°C | 75–80 |
Coupling Strategies for Ether Bond Formation
Mitsunobu Reaction
The Mitsunobu reaction couples Fragment A’s terminal hydroxyl with Fragment B’s phenolic hydroxyl:
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Activation : Combine Boc-NH-(CH₂CH₂O)₃-CH₂CH₂-OH (Fragment A) and methyl 3-hydroxybenzoate (Fragment B) with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF).
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Conditions : Stir under nitrogen at room temperature for 12–24 hours.
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Outcome : Forms the ether linkage with inversion of configuration at the electrophilic carbon.
Table 2: Mitsunobu Reaction Optimization
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| DEAD Equivalents | 1.2 | Maximizes coupling efficiency |
| Solvent | THF | Enhances solubility |
| Temperature | 25°C | Prevents Boc decomposition |
Nucleophilic Aromatic Substitution (NAS)
An alternative approach activates Fragment B’s hydroxyl as a leaving group:
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Activation : Convert methyl 3-hydroxybenzoate to methyl 3-trifluoromethanesulfonyloxybenzoate using triflic anhydride.
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Coupling : React with Boc-NH-(CH₂CH₂O)₃-CH₂CH₂-O⁻ (generated via deprotonation with NaH) in dimethylformamide (DMF) at 80°C.
Challenges and Optimization
Protecting Group Compatibility
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Boc Group Stability : Acidic conditions hydrolyze the Boc group (e.g., HCl in dioxane). Thus, NAS methods requiring acidic workup are unsuitable post-Boc protection.
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Methyl Ester Hydrolysis : Basic conditions (e.g., NaH in DMF) may saponify the ester. Use mild bases (e.g., K₂CO₃) in polar aprotic solvents to mitigate this.
Purification Techniques
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Column Chromatography : Silica gel with ethyl acetate/hexane gradients (1:4 → 1:2) resolves unreacted fragments and byproducts.
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Recrystallization : Dissolve crude product in hot ethanol and cool to −20°C for crystalline Boc-AMT.
Analytical Characterization
Successful synthesis is confirmed via:
Chemical Reactions Analysis
Boc Group Deprotection
The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to yield the free amine, enabling peptide bond formation .
Reaction Equation :
Ester Hydrolysis
The methyl ester can undergo hydrolysis under basic conditions (e.g., NaOH in aqueous methanol) to regenerate the benzoic acid .
Reaction Equation :
Chain Functionalization
The trioxaundecanoxy chain can be modified via:
- Nucleophilic substitution : Replacement of terminal hydroxyl groups with reactive moieties (e.g., activated esters for peptide coupling) .
- Oxidation : Conversion of ether linkages to carbonyl groups under controlled conditions.
Drug Delivery Systems
The trioxaundecanoxy chain enhances solubility and bioavailability in pharmaceutical formulations. Its ether linkages can be engineered for controlled release or tissue-specific targeting .
Proteomics Research
The benzoic acid methyl ester moiety acts as a reactive handle for post-translational modification studies. It enables covalent attachment to proteins or peptides via click chemistry or enzymatic ligation .
Comparison with Similar Compounds
| Compound | Key Features | Unique Aspect |
|---|---|---|
| This compound | Boc-protected amine + trioxane chain | Long-chain ether for solubility enhancement |
| 3-Amino-3-(11-hydroxyundecyloxy)benzoic Acid | Unprotected amine + hydroxyl group | Increased polarity for aqueous formulations |
| 4-(11-Boc-amino-3,6-dioxaundecanoyl)benzoic Acid | Dioxane chain + Boc protection | Reduced chain flexibility compared to trioxane |
Scientific Research Applications
3-(11-Boc-amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester is used in several scientific research fields:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of protein-ligand interactions due to its ability to form stable complexes with proteins.
Industry: Used in the development of novel materials with specific functional properties.
Mechanism of Action
The mechanism by which 3-(11-Boc-amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester exerts its effects is largely dependent on its interaction with biological molecules. The Boc-protected amino group can be deprotected to reveal a reactive amine, which can then form covalent bonds with target molecules. The trioxaundecanoxy chain provides flexibility and solubility, facilitating interactions with various molecular targets.
Comparison with Similar Compounds
Chemical Identity :
Physicochemical Properties :
- LogP : 2.63 (moderate lipophilicity).
- Polar Surface Area (PSA) : 105.04 Ų (high polarity due to ether and ester groups) .
Applications : Used in organic synthesis as a multifunctional linker, leveraging its Boc-protected amine for controlled deprotection and the PEG chain for enhanced solubility in polar solvents .
Comparison with Structurally Similar Compounds
1-Boc-amino-3,6,9-trioxaundecanyl-11-bromide
- CAS No.: 1076199-21-7 .
- Molecular Formula: C₁₃H₂₆BrNO₅.
- Molecular Weight : 356.25 .
- Key Differences :
- Replaces the benzoic acid methyl ester group with a terminal bromide.
- Reactivity: Bromide enables nucleophilic substitution reactions (e.g., in alkylation or cross-coupling), whereas the ester in the target compound is suited for hydrolysis or transesterification .
- Solubility: Both share PEG-derived hydrophilicity, but the bromide’s lower molecular weight may reduce steric hindrance in reactions .
Methyl 3-Iodo-4-methoxybenzoate
- CAS No.: Not explicitly listed (refer to IUPAC name: methyl 3-iodo-4-methoxybenzoate) .
- Molecular Formula : C₉H₉IO₃.
- Key Differences :
3-Amino-4-Chloro Benzoic Acid Methyl Ester
- Synthesis : Produced via nitro reduction of 3-Nitro-4-Methyl Benzoic Acid Methyl Ester .
- Key Differences :
Physicochemical and Functional Comparisons
Polarity and Solubility
Analysis : The target compound’s PEG chain and ester group contribute to its higher PSA and balanced LogP, ideal for drug delivery systems requiring aqueous compatibility.
Reactivity and Stability
- Target Compound :
- 1-Boc-amino-3,6,9-trioxaundecanyl-11-bromide: Bromide: Reactive in SN2 reactions but prone to hydrolysis in aqueous media .
- Methyl Salicylate :
- Simpler ester: Rapid hydrolysis compared to the target compound’s sterically hindered ester .
Biological Activity
3-(11-Boc-amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester (CAS No. 1076199-20-6) is a synthetic organic compound notable for its complex structure, which includes a benzoic acid moiety linked to a long-chain amino ether. This compound is primarily utilized in proteomics research and has garnered attention due to its potential biological activities.
- Molecular Formula : C21H33NO8
- Molecular Weight : 427.49 g/mol
- Solubility : Soluble in organic solvents such as chloroform, dimethylformamide, and dimethyl sulfoxide .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Trioxaundecanoxy Chain : This is achieved by reacting polyethylene glycol with appropriate halides under basic conditions.
- Attachment of the Boc-Protected Amino Group : The Boc-protected amino group is introduced via nucleophilic substitution reactions using tert-butyl carbamate.
- Coupling with Benzoic Acid Methyl Ester : The final step involves esterification or etherification to couple the trioxaundecanoxy chain with the benzoic acid methyl ester moiety.
Potential Biological Effects
- Antimicrobial Activity : Compounds with similar structures have exhibited antimicrobial properties. The presence of the amino group in this compound suggests potential interactions with biological targets that could lead to antimicrobial effects.
- Protein-Ligand Interactions : The compound's ability to form stable complexes with proteins makes it a candidate for studying protein-ligand interactions, crucial in drug design and development .
- Modulation of Protein Degradation Pathways : Research indicates that benzoic acid derivatives can enhance the activity of protein degradation pathways such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway. Although direct evidence for this compound is lacking, its structural similarities to active derivatives suggest potential for similar biological roles .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Amino-3-(11-hydroxyundecyloxy)benzoic Acid | Lacks Boc protection; shorter chain | More polar due to hydroxyl group |
| 4-(11-Boc-amino-3,6-dioxaundecanoyl)benzoic Acid | Contains dioxane instead of trioxane | Potentially different solubility properties |
| 4-(11-amino-3,6-dioxaundecanoyl)benzoic Acid | No Boc protection; dioxane structure | Increased reactivity due to unprotected amine |
This table illustrates how the Boc protection and long-chain ether influence solubility and reactivity profiles compared to other compounds.
Case Studies and Research Findings
- Study on Benzoic Acid Derivatives : A study highlighted that certain benzoic acid derivatives promote protein degradation pathways. While direct data on our compound is not available, it underscores the potential biological relevance of similar structures .
- In Silico Studies : Computational modeling has suggested that compounds with similar backbones could serve as effective modulators in proteostasis networks, hinting at therapeutic applications for this compound .
Q & A
Q. What are the optimal reaction conditions for synthesizing 3-(11-Boc-amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester?
- Methodological Answer : Synthesis typically involves alkylation and esterification steps. For example, similar compounds like methyl 4-(3-nitrobenzyloxy)benzoate were synthesized using K₂CO₃ as a base in DMF at 70°C for 14 hours, achieving 82% yield after purification . A table of critical parameters is provided below:
| Reaction Step | Solvent | Base | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|---|
| Alkylation | DMF | K₂CO₃ | 70 | 14 | 82 |
| Purification | Ethyl acetate/Water | - | RT | - | - |
Optimize solvent polarity and base strength to minimize side reactions (e.g., ester hydrolysis).
Q. How should this compound be purified and characterized?
- Methodological Answer : Purification involves liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography. Characterization requires:
Q. What are the stability considerations for storage?
- Methodological Answer : Store at 0–6°C under inert gas (N₂/Ar) to prevent Boc-group degradation or ester hydrolysis. Stability testing under accelerated conditions (e.g., 40°C/75% RH for 1 week) can identify degradation pathways .
Advanced Research Questions
Q. How can discrepancies in spectral data (e.g., NMR shifts) be resolved?
- Methodological Answer : Contradictions in spectral data may arise from solvent effects or impurities. For example:
- Compare experimental NMR shifts with NIST reference data for 3-hydroxybenzoic acid derivatives .
- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Re-purify via preparative HPLC to isolate minor impurities contributing to anomalous peaks .
Q. What strategies mitigate ester hydrolysis during synthesis?
- Methodological Answer :
Q. How can coupling reactions involving this compound be optimized?
- Methodological Answer : For conjugating the Boc-protected amine to other moieties (e.g., peptides):
- Use carbodiimide-based coupling agents (EDC/NHS) in pH 7.4 PBS buffer .
- Table of coupling efficiency:
| Coupling Agent | Solvent | Temp (°C) | Time (hr) | Efficiency (%) |
|---|---|---|---|---|
| EDC/NHS | PBS | 25 | 24 | 85–90 |
| DCC/DMAP | DCM | 0→25 | 12 | 70–75 |
Pre-activate the carboxylic acid (if present) before introducing nucleophiles .
Q. How to design experiments analyzing the compound’s role in drug delivery systems?
- Methodological Answer :
- Self-assembly studies : Dissolve in aqueous buffers (pH 5.0–7.4) and analyze via dynamic light scattering (DLS) for nanoparticle formation.
- Drug release : Incubate with esterase enzymes (e.g., porcine liver esterase) and quantify hydrolysis via LC-MS .
- Reference experimental design frameworks for bioactive esters .
Data Contradiction Analysis
Q. How to address conflicting reports on Boc-deprotection efficiency?
- Methodological Answer : Discrepancies may arise from acid strength or reaction time. For example:
- TFA vs. HCl : TFA in DCM (20% v/v, 2 hr) typically achieves >95% deprotection, while HCl/dioxane may require longer times .
- Validate via FT-IR loss of Boc carbonyl stretch (~1680 cm⁻¹) and NMR confirmation of free amine protons .
Experimental Design Considerations
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
Q. How to validate synthetic routes for reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
